molecular formula C10H14N2O B1209775 Nicotine 1-N-oxide CAS No. 63551-14-4

Nicotine 1-N-oxide

Cat. No. B1209775
CAS RN: 63551-14-4
M. Wt: 178.23 g/mol
InChI Key: RWFBQHICRCUQJJ-UHFFFAOYSA-N
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Description

Nicotine 1-N-oxide, also known as Nicotine N’-oxide, is a metabolite of nicotine . It is an alkaloid N-oxide from the leaves, stems, and roots of Nicotiana tabacum . It is formed when nicotine is metabolized in the liver by cytochrome P450 (CYP) isoform CYP2A6 .


Synthesis Analysis

Nicotine 1-N-oxide is a metabolite of nicotine and is formed when nicotine is metabolized in the liver by cytochrome P450 (CYP) isoform CYP2A6 . Myosmine and nornicotine are both common intermediates in the chemical synthesis of nicotine and as such could potentially be more abundant in synthetic nicotine .


Molecular Structure Analysis

The molecular formula of Nicotine 1-N-oxide is C10H14N2O . The structure of Nicotine 1-N-oxide includes a pyridine cycle and a pyrrolidine cycle .


Chemical Reactions Analysis

The major metabolic pathway of nicotine involves sequential action of cytochrome CYP2A6 and cytosolic aldehyde oxidase (AO) with the production of major metabolite cotinine that is further converted by the same isoenzyme into trans-3′-hydroxycotinine .


Physical And Chemical Properties Analysis

Nicotine 1-N-oxide has a molecular weight of 178.231 . It is a pale-yellow to dark-brown liquid with a fish-like odor when warm .

Scientific Research Applications

1. Role in Tobacco Research and Public Health

Nicotine 1-N-oxide, along with other nicotine derivatives, plays a significant role in tobacco research, particularly in understanding the biological, behavioral, and social effects of nicotine and tobacco use. This research is vital for informing public health policies and developing strategies for tobacco use reduction. The diverse areas of study involving nicotine and its derivatives demonstrate opportunities for interdisciplinary research and collaboration (Perkins et al., 1996).

2. Metabolic Studies

Nicotine 1-N-oxide has been studied for its metabolic pathways in various tissues, such as the liver, small intestine, and kidney. Research on the reduction of nicotine 1-N-oxide and the enzymes involved in this process provides insights into the metabolism of nicotine in the body. This research is crucial for understanding how nicotine is processed and eliminated in different organs (Dajani, Gorrod, & Beckett, 1975).

3. Pharmacological Research

Nicotine 1-N-oxide is also a focus in pharmacological research. The study of its formation, particularly its stereoisomers during nicotine metabolism, is important in understanding the pharmacological effects of nicotine. Such research is significant for developing treatments and therapies for nicotine addiction and related conditions (Park et al., 1993).

4. Genetics and Nicotine Use

Studies have explored the genetic determinants of nicotine use and its effects, including the metabolism of nicotine 1-N-oxide. These investigations help in understanding individual differences in smoking behavior and nicotine dependence, potentially contributing to personalized approaches in smoking cessation therapies (Ulgen & Sevinc, 2017).

5. Therapeutic Applications

Nicotine 1-N-oxide is part of ongoing research into the therapeutic applications of nicotine and its derivatives. This includes their potential use in treating neurological conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease, where the understanding of nicotine metabolism is crucial (Perkins et al., 1996).

Safety And Hazards

Nicotine 1-N-oxide should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

There is significant interest in the study of nicotine and its metabolites due to their impact on health and their presence in popular products like tobacco and e-cigarettes . Future research may focus on the development of methods for the analysis of nicotine degradants in nicotine pouches and other products .

properties

IUPAC Name

3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBQHICRCUQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262724
Record name 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(1-Methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine

CAS RN

63551-14-4
Record name 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63551-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine 1-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063551144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-79 °C
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotine 1-N-oxide
Reactant of Route 2
Nicotine 1-N-oxide
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Nicotine 1-N-oxide
Reactant of Route 4
Nicotine 1-N-oxide
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Nicotine 1-N-oxide
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Nicotine 1-N-oxide

Citations

For This Compound
485
Citations
AH Beckett, JW Gorrod, P Jenner - Journal of Pharmacy and …, 1971 - Wiley Online Library
… nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, is reported. The urinary excretion of nicotine, cotinine and nicotine-1'-N-oxide … of nicotine-1 '-N-oxide was excreted. …
Number of citations: 119 onlinelibrary.wiley.com
H Ji, SC Moldoveanu - Contributions to Tobacco & Nicotine Research, 2022 - sciendo.com
… nicotine-1′- N -oxide to the NNK levels. A good correlation between PON and NNK or nicotine-1′- N -oxide … For this purpose, PON and nicotine-1′- N -oxide were measured by two …
Number of citations: 3 sciendo.com
P Jenner, JW Gorrod, AH Beckett - Xenobiotica, 1973 - Taylor & Francis
… nicotine-1'-N-oxide (McKennis, 1965 ; Papadopoulos, 1964) and recently the anaerobic reduction in vitro of nicotine-1'-N-oxide to … noted the reduction of nicotine-1'-N-oxide to nicotine in …
Number of citations: 56 www.tandfonline.com
JA Thompson, KJ Norris, DR Petersen - Journal of Chromatography B …, 1985 - Elsevier
To investigate the formation and elimination of nicotine-1′-N-oxide (NNO) in mice treated with a single injection of nicotine, sensitive and selective methods were developed to …
Number of citations: 18 www.sciencedirect.com
AH Beckett, P Jenner, JW Gorrod - Xenobiotica, 1973 - Taylor & Francis
… Both the base and salts of nicotine-1'-N-oxide produced two … and R,R-cis-nicotine-1'-N-oxide will occupy the same relative … of nicotine-1'-N-oxide dihydrochloride (Table 3). Thus, the …
Number of citations: 20 www.tandfonline.com
RD Sindelar, JP Rosazza… - Applied and …, 1979 - Am Soc Microbiol
… gypseum efficiently reduced nicotine-1'-N-oxide to nicotine, but no nornicotine was obtained … When nicotine-1'-N-oxide was added to growing cultures of M. gypseum, no reduction was …
Number of citations: 38 journals.asm.org
K Sugihara, S Kitamura, K Tatsumi - IUBMB Life, 1996 - Wiley Online Library
In the present study, a rat liver cytosolic enzyme responsible for reduction of S‐(‐)‐nicotine‐1′‐N‐oxide to S‐(‐)‐nicotine was investigated. We found that aldehyde oxidase (EC 1.2.3.1…
Number of citations: 20 iubmb.onlinelibrary.wiley.com
S Maeda, T Kisaki - Agricultural and Biological Chemistry, 1981 - academic.oup.com
… globiformis JTS-6 had a marked substrate specificity for nicotine-1'-N-oxide and did not degrade the other N-oxide analogues tested, showing that pyridine and pyrrolidine rings were …
Number of citations: 5 academic.oup.com
RM Dajani, JW Gorrod, AH Beckett - Biochemical Pharmacology, 1975 - Elsevier
… With the exception of blood and brain most tissues reduced (−)-nicotine-1′-N-oxide in the … )-nicotine-1′-N-oxide reductase(s). It was concluded that (−)-nicotine-1′-N-oxide reductase(…
Number of citations: 39 www.sciencedirect.com
B Testa, P Jenner, AH Beckett, JW Gorrod - Xenobiotica, 1976 - Taylor & Francis
… stereoselectively transformed both synthetically and by metabolism in witro in hepatic supernatant fractions from several species to the diastereoisomeric forms of nicotine-1‘-N-oxide, ie …
Number of citations: 17 www.tandfonline.com

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